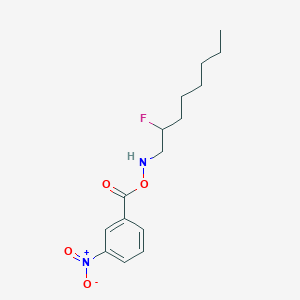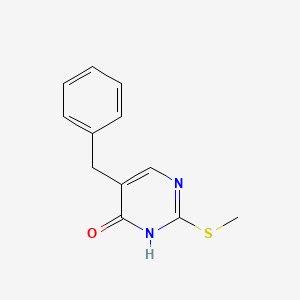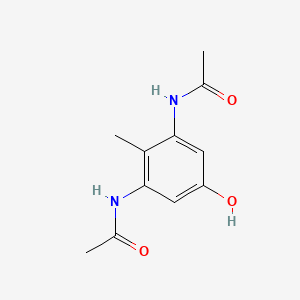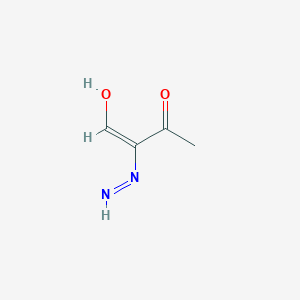
(E)-3-diazenyl-4-hydroxybut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-diazenyl-4-hydroxybut-3-en-2-one is an organic compound characterized by the presence of a diazenyl group (-N=N-) and a hydroxy group (-OH) attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-diazenyl-4-hydroxybut-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a suitable hydroxybutenone derivative. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of advanced techniques such as catalytic processes and optimized reaction parameters can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-diazenyl-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(E)-3-diazenyl-4-hydroxybut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-diazenyl-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes. The hydroxy group may also play a role in binding interactions with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolone Derivatives: These compounds share structural similarities with (E)-3-diazenyl-4-hydroxybut-3-en-2-one and exhibit comparable chemical reactivity.
Carbocycles: Functionalized carbocycles can undergo similar types of chemical reactions and have analogous applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H6N2O2 |
|---|---|
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
(E)-3-diazenyl-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C4H6N2O2/c1-3(8)4(2-7)6-5/h2,5,7H,1H3/b4-2+,6-5? |
InChI-Schlüssel |
PQDYCHQVVDKHLP-HNLUZFPVSA-N |
Isomerische SMILES |
CC(=O)/C(=C\O)/N=N |
Kanonische SMILES |
CC(=O)C(=CO)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


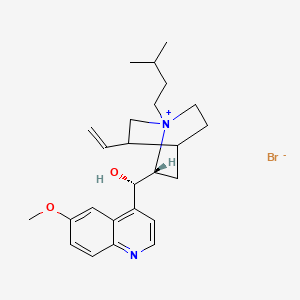
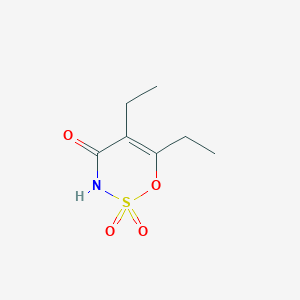
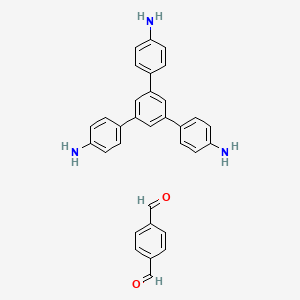
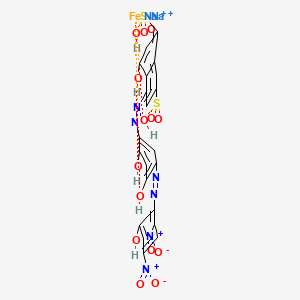

![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
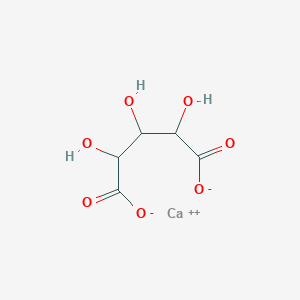

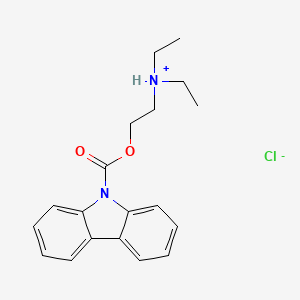
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
